2-methylfuro[3,2-c]pyridin-4(5H)-one
Overview
Description
2-Methylfuro[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylfuro[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. The compound is prepared through a series of reactions including nucleophilic substitution, palladium-carbon reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylfuro[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines from nitro compounds.
Scientific Research Applications
2-Methylfuro[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-methylfuro[3,2-c]pyridin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of specific biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylfuro[3,2-b]pyridine
- 2-Methylfuro[3,2-c]pyridine
- 2-Methylfuro[3,2-b]imidazo[4,5-d]pyridine
Uniqueness
2-Methylfuro[3,2-c]pyridin-4(5H)-one is unique due to its specific structural arrangement, which combines the properties of both furan and pyridine rings.
Properties
IUPAC Name |
2-methyl-5H-furo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNXCHJYJMHXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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